Tgg-II-23A

Description

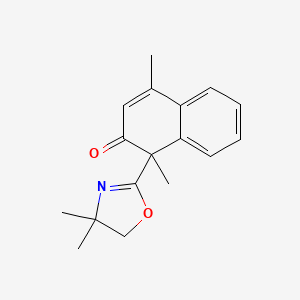

Structure

3D Structure

Properties

CAS No. |

153312-20-0 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-1,4-dimethylnaphthalen-2-one |

InChI |

InChI=1S/C17H19NO2/c1-11-9-14(19)17(4,13-8-6-5-7-12(11)13)15-18-16(2,3)10-20-15/h5-9H,10H2,1-4H3 |

InChI Key |

QRWXKCZIDVOJIQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C(C2=CC=CC=C12)(C)C3=NC(CO3)(C)C |

Canonical SMILES |

CC1=CC(=O)C(C2=CC=CC=C12)(C)C3=NC(CO3)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,4-dimethyl-1-(5,5-dimethyl-2-oxazolinyl)naphthalen-2-one TGG-II-23A |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Development

Synthetic Approaches to the Naphthalenone Scaffold of Tgg-II-23A

The construction of the naphthalenone scaffold of this compound is achieved through a sequence of reactions initiated from a substituted naphthalene (B1677914) precursor, employing oxazoline-mediated transformations to ensure regioselectivity researchgate.net.

The synthesis of polysubstituted naphthalenes, crucial for the this compound scaffold, is accomplished via oxazoline-mediated nucleophilic aromatic substitutions and additions researchgate.net. An efficient procedure has been described for the selective functionalization of positions on 2-methoxynaphthalene (B124790) researchgate.net. This method allows for controlled introduction of substituents at specific points on the naphthalene ring system researchgate.net. Other methods for the regioselective synthesis of polysubstituted naphthalene derivatives, such as those involving gallium trichloride (B1173362) catalyzed alkyne-aldehyde coupling or Brønsted-acid-catalyzed benzannulation reactions, highlight the broader interest in controlled naphthalene synthesis nih.govnih.govresearchgate.net.

Oxazoline (B21484) moieties play a key role in directing nucleophilic reactions on the aromatic system researchgate.net. Nucleophilic aromatic substitutions are carried out by displacing groups, such as a methoxy (B1213986) group and a neutral amine, located ortho to an oxazoline substituent researchgate.net. Furthermore, nucleophilic aromatic addition reactions, specifically the addition of an allyllithium species, occur at a position para to the oxazoline, leading to the formation of dihydronaphthalene intermediates researchgate.net. This demonstrates the ability of the oxazoline group to activate specific positions on the naphthalene ring towards nucleophilic attack researchgate.net.

The dihydronaphthalene intermediates formed during the synthesis are subsequently converted to fully aromatic systems researchgate.net. This step restores the aromaticity of the naphthalene ring, yielding substituted aromatic compounds that are precursors to the final naphthalenone structure researchgate.net. While the specific reagents for this aromatization in the context of this compound are not detailed in the provided snippets, common methods for the oxidation of dihydronaphthalenes to naphthalenes exist in organic chemistry acs.orgacs.org.

A crucial step in the synthesis involves the removal of the oxazoline protecting/directing group. Reductive cleavage of the oxazoline moieties proceeds smoothly in the described synthesis, yielding substituted naphthaldehydes researchgate.net. This transformation liberates a functional group (aldehyde) that can be further elaborated to complete the synthesis of the naphthalenone scaffold researchgate.net. Reductive cleavage reactions are common in organic synthesis for removing various functional groups, including those derived from heterocycles like oxazolines scispace.com.

Conversion of Dihydronaphthalene Intermediates to Aromatic Systems

General Principles of Oxazoline Chemistry in Complex Molecule Synthesis

Oxazolines are versatile heterocyclic compounds widely utilized in organic synthesis universityofgalway.ieacs.org. They can serve multiple roles, including acting as protecting groups for carboxylic acids, coordinating ligands in asymmetric catalysis, and activating moieties for various transformations universityofgalway.ieacs.orgorganic-chemistry.org. Their well-defined reactivity, particularly that of chiral oxazolines, has led to the development of numerous efficient strategies for asymmetric synthesis universityofgalway.ie. Oxazolines can also be readily transformed into other functional groups such as carboxylic acids, aldehydes, and nitriles, making them valuable intermediates acs.org. The synthesis of oxazolines can be achieved through various methods, including the cyclization of acetylenic amides or reactions of aminoalcohols with aldehydes or nitriles organic-chemistry.orgorganic-chemistry.org.

Optimization Strategies in Compound Synthesis for Biological Evaluation

Optimization strategies in chemical synthesis for compounds intended for biological evaluation typically focus on improving key properties such as yield, purity, regioselectivity, and scalability researchgate.netresearchgate.net. For biologically active compounds, optimization may also involve structural modifications to enhance pharmacokinetic profiles, selectivity, and potency researchgate.net. These strategies can include altering scaffold structures, modifying substitution patterns, and considering stereochemistry researchgate.net. Computational approaches, such as virtual screening and molecular modeling, can also aid in the rational design and optimization of synthetic routes and compound structures researchgate.net. While general principles of optimization are well-established, specific optimization efforts for the synthesis of this compound beyond the initial reported method are not detailed in the provided information researchgate.netresearchgate.net.

Molecular Mechanism of Action

Identification of Primary Molecular Target: HIV-1 Reverse Transcriptase

Investigations into the antiviral properties of Tgg-II-23A revealed that its primary molecular target is the HIV-1 reverse transcriptase (RT) enzyme. nih.govresearchgate.netresearchgate.net HIV-1 RT is a crucial enzyme in the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, a necessary step before integration into the host cell genome. bsmiab.orgnih.govresearchgate.netnih.gov Cell-free assays have confirmed that this compound directly inhibits the activity of HIV-1 reverse transcriptase. nih.govresearchgate.netresearchgate.net This inhibitory effect is specific to HIV-1 RT, as this compound did not inhibit the replication of HIV-2, which possesses a distinct reverse transcriptase. nih.govresearchgate.netresearchgate.net The binding site of this compound on HIV-1 RT appears to be in close proximity to the binding site of TIBO-like inhibitors, suggesting an overlap or shared region of interaction. nih.govresearchgate.netresearchgate.net Further evidence supporting this is the observation that an HIV-1 strain resistant to TIBO inhibitors also exhibited resistance to this compound treatment. nih.govresearchgate.netresearchgate.net

Characterization of Enzymatic Inhibition Kinetics: Mixed Non-Competitive Inhibition

Kinetic analyses have characterized the mode of inhibition of HIV-1 reverse transcriptase by this compound as mixed non-competitive. nih.govresearchgate.netresearchgate.net In enzyme kinetics, mixed non-competitive inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex. libretexts.orguniroma1.itresearchgate.net This type of inhibition typically affects both the apparent Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the enzyme, although the specific effects can vary depending on the inhibitor's affinity for the free enzyme versus the enzyme-substrate complex. libretexts.orguniroma1.itresearchgate.net While the provided search results confirm the mixed non-competitive nature of inhibition by this compound nih.govresearchgate.netresearchgate.net, specific kinetic parameters such as Ki (inhibition constant) or changes in Km and Vmax values were not detailed in the snippets.

Delineation of Action Stage within the HIV-1 Life Cycle: Reverse Transcription

Time-of-addition experiments have been conducted to determine the stage of the HIV-1 life cycle at which this compound exerts its inhibitory effect. These studies indicate that this compound functions at a stage at or near reverse transcription. nih.govresearchgate.netresearchgate.net The HIV-1 life cycle involves several distinct stages, including entry, reverse transcription, integration, transcription, translation, assembly, budding, and maturation. bsmiab.orgmdpi.commedinformer.co.za Reverse transcription is an early event that occurs after the virus enters the host cell, converting the viral RNA into DNA. mdpi.comnih.gov The finding that this compound acts during this phase aligns with its identification as an inhibitor of HIV-1 reverse transcriptase. nih.govresearchgate.netresearchgate.net

Analysis of Template:Primer Selectivity in Enzymatic Inhibition

This compound has been shown to exhibit the same template:primer selectivity as other non-nucleoside inhibitors (NNRTIs). nih.govresearchgate.netresearchgate.net HIV-1 reverse transcriptase utilizes a template (either RNA or DNA) and a primer (a shorter nucleic acid strand) to synthesize new DNA. nih.govnih.gov The enzyme's activity and its inhibition can be influenced by the nature of the template-primer complex. NNRTIs are known to bind to an allosteric site on RT, distinct from the active site where nucleotides bind. mdpi.com This binding can induce conformational changes in the enzyme that affect its polymerase activity and its interaction with the template-primer. mdpi.com The observation that this compound shares the same template:primer selectivity as other NNRTIs suggests a similar mode of interaction with the enzyme-nucleic acid complex, influencing how RT processes different template-primer combinations. While specific data on which template:primer combinations are preferentially affected by this compound are not provided in the search results, this characteristic places it within the established behavior of the NNRTI class regarding template:primer usage by HIV-1 RT.

Data Tables

Based on the available information, a detailed data table with specific kinetic parameters is not feasible. However, we can summarize the key characteristics of this compound's inhibition:

| Characteristic | Finding |

| Primary Molecular Target | HIV-1 Reverse Transcriptase |

| Enzymatic Inhibition Kinetics | Mixed Non-Competitive |

| Action Stage in HIV-1 Life Cycle | At or near Reverse Transcription |

| Template:Primer Selectivity | Same as other NNRTIs |

| Specificity | Inhibits HIV-1, not HIV-2 |

| Relationship to TIBO Inhibitors | Binding site in close proximity; cross-resistance observed |

Binding Site Characterization and Ligand Target Interactions

Localization of the Tgg-II-23A Binding Site on HIV-1 Reverse Transcriptase

Research indicates that this compound functions by inhibiting HIV-1 reverse transcriptase. nih.govresearchgate.netresearchgate.net Cell-free assays have confirmed this inhibitory activity. nih.govresearchgate.netresearchgate.net Like other non-nucleoside inhibitors, this compound demonstrates specificity for HIV-1, showing no inhibitory effect on HIV-2 replication. nih.govresearchgate.netresearchgate.net This specificity is a characteristic feature of NNIs, which target a unique pocket within the HIV-1 RT enzyme.

Proximity Analysis to Binding Sites of Known TIBO-Like Inhibitors

The binding site of this compound on HIV-1 RT appears to be in close proximity to the binding site of TIBO-like inhibitors. nih.govresearchgate.netresearchgate.netresearchgate.net Evidence supporting this proximity comes from studies showing that an HIV-1 strain resistant to TIBO-like inhibitors also exhibited resistance to treatment with this compound. nih.govresearchgate.netresearchgate.netresearchgate.net This suggests that this compound binds within or near the non-nucleoside inhibitor-binding pocket (NNIBP), which is the common allosteric site targeted by the TIBO/Nevirapine class of inhibitors. researchgate.netrcsb.org this compound is therefore considered a new structural class entering the TIBO/Nevirapine class of HIV-1 RT inhibitors. nih.govresearchgate.netresearchgate.netresearchgate.net

Computational Modeling and Docking Studies for Proposed Binding Modes

While the search results confirm that this compound is a non-competitive inhibitor with the same template:primer selectivity as other NNIs nih.govresearchgate.netresearchgate.net, detailed accounts of specific computational modeling and docking studies for this compound were not extensively available in the provided snippets. One source mentions that a proposed binding mode based on molecular modeling was used to rationalize structure-activity relationships for related substituted naphthalenones, but the specifics of this model regarding this compound's precise interactions were not provided. researchgate.net Generally, computational modeling and docking are established techniques used to predict the binding mode and affinity of ligands with target proteins like RT by simulating their interaction within the binding site. scielo.org.mxohsu.edunih.gov These methods typically involve generating possible conformations and orientations of the ligand within the binding pocket and scoring them based on predicted interaction energies. scielo.org.mxnih.gov Given that this compound is classified within the TIBO/Nevirapine class, it is expected to bind within the NNIBP, an allosteric hydrophobic pocket in HIV-1 RT. researchgate.netrcsb.org

Structure Activity Relationship Sar Studies

Systematic Investigation of Structural Modifications on Antiviral Efficacy

While Tgg-II-23A has been identified as an active anti-HIV-1 compound, detailed information regarding systematic investigations into how specific structural modifications of the this compound molecule affect its antiviral efficacy was not extensively available in the consulted literature. Such studies would typically involve altering different parts of the molecule, such as the naphthalenone core or the attached oxazole (B20620) ring and its substituents, and then measuring the resulting change in antiviral activity in cell-based assays.

Identification of Key Pharmacophoric Elements for Reverse Transcriptase Inhibition

Based on the available information, this compound functions as an NNRTI, binding to an allosteric site on HIV-1 RT. researchgate.nethodoodo.complos.orgnih.govimmunopaedia.org.zamdpi.com The fact that it is a substituted naphthalenone with an attached oxazole ring hodoodo.comnih.gov suggests that these structural components are likely important for its interaction with the NNRTI binding pocket. The observed cross-resistance with TIBO inhibitors further implies that this compound shares some key pharmacophoric features or binding interactions within this pocket with other members of the TIBO/Nevirapine class. researchgate.nethodoodo.com However, specific details on which atoms or functional groups within the this compound structure are critically involved in binding and inhibition were not provided in the search results.

Relationship Between Naphthalenone Substitution Patterns and Biological Potency

This compound is described as a substituted naphthalenone. hodoodo.comresearchgate.nethodoodo.comresearchgate.net The naphthalenone core is a bicyclic structure, and the nature and position of substituents on this core and the attached oxazole ring are expected to play a significant role in determining its interaction with the RT enzyme and, consequently, its biological potency. While the general structure is known, specific data detailing how variations in the substitution pattern on the naphthalenone core or the oxazole ring impact the anti-HIV-1 activity or RT inhibition of this compound analogs were not found in the consulted sources. Such studies would typically involve synthesizing a series of derivatives with different substituents at various positions and correlating these structural changes with measured biological activity.

Application of Quantitative Structure-Activity Relationship (QSAR) Approaches in Analog Development

Quantitative Structure-Activity Relationship (QSAR) studies utilize mathematical models to correlate a compound's biological activity with its physicochemical properties and structural descriptors. nih.govnih.govfrontiersin.org QSAR approaches can be valuable in drug discovery for predicting the activity of new compounds and guiding the synthesis of analogs with improved properties. nih.govnih.gov While QSAR is a widely used technique in medicinal chemistry, including the development of antiviral agents nih.govfrontiersin.orgjst.go.jpbiolscigroup.us, specific information about the application of QSAR approaches in the development of this compound analogs was not available in the provided search results. Such studies would involve developing a dataset of this compound analogs with known structures and activities, calculating molecular descriptors, and building statistical models to establish quantitative relationships between structure and activity.

Due to the limited availability of detailed SAR data for this compound in the publicly accessible literature consulted, it is not possible to present detailed research findings or data tables illustrating the impact of specific structural modifications on its antiviral efficacy or RT inhibitory potency within the scope of this article.

Antiviral Activity and Selectivity Profiles

In Vitro Inhibition of HIV-1 Infection in Cell-Based Assays (e.g., CEM-SS Cells)

Tgg-II-23A has demonstrated the ability to inhibit HIV-1 infection in cell-based assays. Studies using CEM-SS cells, a human T cell line susceptible to HIV infection, have shown that this compound inhibits HIV-1 replication at concentrations that are not cytotoxic to the host cells. nih.govresearchgate.netresearchgate.net This indicates a selective antiviral effect rather than general cellular toxicity.

Confirmation of HIV-1 Reverse Transcriptase Inhibition in Cell-Free Enzymatic Assays

Cell-free assays have been conducted to confirm the specific target of this compound's antiviral activity. These enzymatic assays have established that this compound directly inhibits HIV-1 reverse transcriptase (RT). nih.govresearchgate.net Further analysis of the inhibition mechanism has characterized this compound as a mixed non-competitive inhibitor of HIV-1 reverse transcriptase. nih.govresearchgate.netresearchgate.net Its interaction with the enzyme appears to be in close proximity to the binding site of TIBO-like inhibitors, as a TIBO-resistant strain of HIV-1 also exhibited resistance to this compound treatment. nih.govresearchgate.net This suggests that this compound represents a new structural entry into the TIBO/Nevirapine class of HIV-1 reverse transcriptase inhibitors. nih.govresearchgate.netresearchgate.net

Species Specificity: Differential Antiviral Activity Against HIV-1 Versus HIV-2

A key aspect of this compound's profile is its species specificity. Research has shown that this compound is specific for HIV-1 and does not inhibit the replication of HIV-2. nih.govresearchgate.net This differential activity highlights potential differences in the reverse transcriptase enzymes or replication mechanisms between the two virus types that affect this compound's efficacy. HIV-1 and HIV-2, while both retroviruses causing similar health issues, are genetically distinct, and HIV-2 is naturally resistant to some non-nucleoside reverse transcriptase inhibitors (NNRTIs), the class to which this compound is related. healthline.commedicalnewstoday.comuw.eduaidsmap.com

Temporal Analysis of Antiviral Effect on the HIV-1 Replication Cycle (Time-of-Addition Experiments)

Time-of-addition experiments have been performed to determine the stage of the HIV-1 replication cycle at which this compound exerts its inhibitory effect. The results from these experiments indicate that this compound functions at a stage of the HIV-1 life cycle that occurs at or near reverse transcription. nih.govresearchgate.netresearchgate.net This aligns with the findings from cell-free assays confirming its activity against HIV-1 reverse transcriptase. nih.govresearchgate.net Time-of-addition studies are a standard method for identifying the target of antiviral compounds by observing how delaying drug addition affects viral activity. nih.gov

Summary of Antiviral Activity and Selectivity

| Assay Type | Target/System | Result | Notes |

| Cell-Based Assay (CEM-SS cells) | HIV-1 infection | Inhibition | At non-cytotoxic concentrations. nih.govresearchgate.net |

| Cell-Free Enzymatic Assay | HIV-1 Reverse Transcriptase (RT) | Inhibition | Mixed non-competitive inhibition. nih.govresearchgate.netresearchgate.net |

| Species Specificity | HIV-1 vs. HIV-2 Replication | Inhibits HIV-1, Does Not Inhibit HIV-2 | Specific to HIV-1. nih.govresearchgate.net |

| Temporal Analysis | HIV-1 Replication Cycle | Acts at or near Reverse Transcription stage. | Time-of-addition experiments. nih.govresearchgate.netresearchgate.net |

These findings collectively characterize this compound as a selective inhibitor of HIV-1 replication, primarily targeting the viral reverse transcriptase enzyme.

Viral Resistance and Cross Resistance Patterns

Cross-Resistance Profile with TIBO-Resistant HIV-1 Strains

Evidence suggests a close relationship in the binding sites and resistance profiles between Tgg-II-23A and TIBO-like inhibitors. A TIBO-resistant HIV-1 strain has been shown to also exhibit resistance to this compound treatment. nih.gov Specifically, a virus strain resistant to R82150, a TIBO compound, which was isolated after serial passage of HIV-1 RF in cell culture, was found to be cross-resistant to this compound. researchgate.netresearchgate.netsciencegate.app

This cross-resistance indicates that mutations conferring resistance to TIBO compounds can also diminish the effectiveness of this compound.

Investigation of Mutational Landscapes Conferring Resistance

Resistance to NNRTIs, including TIBO compounds and likely this compound, is primarily mediated by mutations in the HIV-1 reverse transcriptase enzyme. researchgate.net Several specific amino acid substitutions in RT have been associated with resistance to TIBO compounds. For example, the Y188L mutation in RT has been identified in an HIV-1 strain with significantly reduced sensitivity to R82913, another TIBO derivative. nih.gov This resistant strain emerged after a relatively short period of treatment. nih.gov Another substitution, I/V179D, has also been shown to confer reduced RT sensitivity to R82913. nih.gov

Other mutations known to confer resistance to various NNRTIs, including TIBO compounds, include L100I, K103N, V106A, Y181C, and G190A. nih.gov The Y181C mutation, in particular, is known to confer high-level resistance to many NNRTIs. researchgate.netnih.gov The level of cross-resistance to different NNRTIs is highly dependent on the specific amino acid substitutions present in the RT. nih.gov

While specific mutations conferring resistance directly to this compound are not extensively detailed in the provided context, the observed cross-resistance with TIBO-resistant strains strongly implies that mutations affecting the NNRTI binding pocket in HIV-1 RT are likely involved.

Table 1: Common HIV-1 RT Mutations Associated with NNRTI Resistance

| Mutation | Associated NNRTI Resistance |

| L100I | TIBO R82150, TIBO R82913 nih.gov |

| K103N | TIBO R82913 nih.gov |

| V106A | |

| Y181C | Many NNRTIs, including TIBO compounds researchgate.netnih.gov |

| Y188L | TIBO R82913 nih.gov |

| I/V179D | TIBO R82913 nih.gov |

| G190A |

Mechanistic Insights into Shared Resistance Pathways

The cross-resistance between this compound and TIBO compounds suggests shared mechanisms of resistance. Both compound classes are non-nucleoside inhibitors of HIV-1 RT and are believed to bind to an allosteric site on the enzyme, distinct from the nucleotide binding site. nih.gov This binding event induces conformational changes that inhibit RT activity.

Mutations conferring resistance often occur within or near this NNRTI binding pocket, altering its shape or chemical properties, thereby reducing the binding affinity of the inhibitor. researchgate.net The Tyr181Cys mutation, for instance, is thought to eliminate favorable contacts between the tyrosine residue and bound NNRTIs, leading to reduced inhibitor binding stability. researchgate.net

The shared resistance pathways likely involve mutations that similarly impact the interaction of both this compound and TIBO compounds with the NNRTI binding site on HIV-1 RT. This could involve mutations that directly affect residues interacting with the inhibitors or those that induce conformational changes in the enzyme that indirectly impede binding.

Implications for Overcoming Drug Resistance in Antiviral Therapy

The observation of cross-resistance between this compound and TIBO-resistant strains has important implications for its potential use in antiviral therapy. If this compound were to be developed as a therapeutic agent, its efficacy might be compromised in patients harboring HIV-1 strains already resistant to TIBO compounds or other NNRTIs that share resistance pathways. nih.gov

This highlights the broader challenge of NNRTI resistance. The rapid emergence of resistance mutations is a major factor limiting the long-term effectiveness of this class of drugs. mdpi.com Strategies to overcome this include the development of new NNRTIs with improved resistance profiles that can retain activity against common resistant strains, as well as the use of combination therapy. frontiersin.org

Understanding the specific mutational landscape that confers resistance to this compound and the mechanistic basis of cross-resistance with existing NNRTIs is crucial for designing more effective antiviral strategies. This knowledge can inform the development of novel compounds less susceptible to common resistance mutations or guide the rational design of combination regimens that could include this compound alongside agents with orthogonal resistance pathways.

Preclinical Research Methodologies and Translational Frameworks

In Vitro Model Systems for Comprehensive Antiviral Efficacy Assessment

In vitro studies are fundamental for the initial assessment of a compound's antiviral potential. These model systems utilize cell cultures infected with specific viruses to evaluate the ability of Tgg-II-23A to inhibit viral replication, entry, or other critical steps in the viral life cycle. criver.comfda.govnih.gov Methodologies commonly employed in the assessment of antiviral efficacy include cell culture viability assays and plaque assays, which help determine the effective concentration of the compound required to reduce viral infectivity by 50% (EC₅₀) and the concentration causing 50% cellular cytotoxicity (CC₅₀). criver.comfda.gov The ratio of CC₅₀ to EC₅₀ provides a therapeutic or selectivity index, indicating the compound's ability to inhibit viral activity at concentrations that are not toxic to host cells. fda.gov

While specific detailed research findings for this compound in in vitro antiviral assays were not extensively detailed in the search results, the general principles of these assessments are critical to its evaluation. Such studies would typically involve exposing relevant cell lines to a range of this compound concentrations both before and after viral infection to determine its inhibitory effects. Assays quantifying viral load, such as quantitative polymerase chain reaction (qPCR) or immunofluorescence, would be used to measure the extent of viral replication in the presence of the compound.

Methodological Considerations for In Vivo Pharmacological Evaluation in Antiviral Discovery

In vivo studies are essential to translate findings from in vitro models to a more complex biological system. americanpharmaceuticalreview.comfda.gov These studies typically involve the use of animal models that mimic the human infection to evaluate the efficacy of this compound in reducing viral load, preventing disease progression, and improving survival. fda.govnih.gov Methodological considerations for in vivo pharmacological evaluation in antiviral discovery include the selection of appropriate animal species and models that are susceptible to the target virus and exhibit similar disease pathology to humans. fda.govlovelacebiomedical.org

Endpoints in in vivo antiviral studies can include measurements of viral titers in relevant tissues or bodily fluids, assessment of disease symptoms and severity, evaluation of immunological responses, and survival rates. nih.gov Pharmacokinetic and pharmacodynamic studies are also crucial in this phase to understand how this compound is absorbed, distributed, metabolized, and excreted in the body, and how its concentration correlates with its antiviral effect. While specific in vivo data for this compound was not prominently featured in the search results, the design of such studies would necessitate careful consideration of dosing regimens, routes of administration, and the timing of intervention relative to infection to accurately assess the compound's therapeutic potential.

Adherence to Good Laboratory Practice (GLP) Principles in Non-Clinical Studies

Adherence to Good Laboratory Practice (GLP) principles is a critical requirement for non-clinical studies intended to support regulatory submissions, such as an Investigational New Drug (IND) application. fda.govnih.govnih.goveuropa.eu GLP provides a framework for the organization, conduct, and reporting of non-clinical laboratory studies to ensure the quality, integrity, and reliability of the data generated. nih.goveuropa.eu This includes requirements for study conduct, personnel qualifications, facility standards, equipment calibration, written protocols, standard operating procedures (SOPs), study reports, and a quality assurance system. fda.gov

Strategic Positioning for Advanced Preclinical Development Stages

The findings from in vitro and in vivo preclinical studies on this compound strategically position the compound for advanced preclinical development stages. Successful demonstration of antiviral efficacy in relevant model systems, coupled with a favorable pharmacological profile, supports further investigation. americanpharmaceuticalreview.com Advanced preclinical stages may involve more complex in vivo models, including those that better replicate human disease severity or evaluate the compound's efficacy against different viral strains or in combination with other antiviral agents. fda.govnih.gov

Broader Context and Future Research Directions

Role of Tgg-II-23A as a Structural Entry Point into the TIBO/Nevirapine Class of Inhibitors

This compound has been recognized as a novel structural entry into the TIBO/Nevirapine class of inhibitors of HIV-1 reverse transcriptase. researchgate.netnih.gov This classification is based on key observations regarding its antiviral activity and mechanism. This compound demonstrates selective inhibitory activity against HIV-1, a characteristic shared with other non-nucleoside inhibitors, while failing to inhibit the replication of HIV-2. researchgate.netnih.gov

Mechanistically, this compound functions as a mixed non-competitive inhibitor of HIV-1 reverse transcriptase. researchgate.netnih.gov Studies have shown that its binding site on the enzyme appears to be in close proximity to that of TIBO-like inhibitors. researchgate.netnih.gov This spatial relationship is supported by evidence that an HIV-1 strain resistant to TIBO is also resistant to treatment with this compound. researchgate.netnih.gov Furthermore, this compound exhibits the same template:primer selectivity as other known non-nucleoside inhibitors. researchgate.netnih.gov These findings collectively establish this compound as a distinct yet related compound within the TIBO/Nevirapine class, offering a new structural scaffold for exploration.

Potential for Rational Design of Next-Generation Naphthalenone Antivirals

The identification of this compound as an active HIV-1 reverse transcriptase inhibitor with a naphthalenone core structure presents a significant opportunity for the rational design of novel antiviral compounds. Rational drug design approaches leverage structural information about a target (in this case, HIV-1 reverse transcriptase) and lead compounds (like this compound) to synthesize molecules with improved potency, specificity, and pharmacokinetic properties.

The defined chemical structure of this compound, identified as 1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-1,4-dimethylnaphthalen-2-one, provides a molecular blueprint for synthetic modifications. nih.gov By understanding the interactions between this compound and the HIV-1 reverse transcriptase binding site, researchers can design and synthesize analogues with targeted alterations to the naphthalenone core or the attached oxazoline (B21484) and methyl groups. Such modifications could aim to enhance binding affinity, overcome resistance mutations observed with existing NNRTIs, or improve the drug-like properties of the resulting compounds. The naphthalenone scaffold itself serves as a promising starting point for developing a new generation of antivirals structurally distinct from current TIBO and Nevirapine derivatives, potentially offering alternative treatment options for HIV-1 infection.

Application of Advanced Chemical Biology and Systems Biology Techniques to Elucidate Further Biological Interactions

Advanced techniques in chemical biology and systems biology can provide deeper insights into the biological interactions and mechanism of action of this compound. Chemical biology approaches, which involve using small molecules as probes to study biological systems, could be employed to map the precise binding interactions of this compound with HIV-1 reverse transcriptase at a molecular level. Techniques such as structural determination of the enzyme-inhibitor complex (e.g., through X-ray crystallography or cryo-electron microscopy) could reveal the exact residues involved in binding and the conformational changes induced by this compound.

Q & A

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

- Methodological Answer : Publish detailed protocols via platforms like *Protocols.io *. Share raw data and code in repositories (e.g., Zenodo, GitHub). Use standardized reference materials (e.g., NIST-certified compounds) for calibration. Participate in inter-laboratory validation studies to benchmark results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.